molecular formula C14H16N4O2 B2949222 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide CAS No. 1797638-90-4

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide

Cat. No. B2949222
CAS RN: 1797638-90-4
M. Wt: 272.308
InChI Key: LBFKXNHSVRTRRX-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide (THPP) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science. THPP is a pyrazole derivative that has been synthesized through several methods.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a critical role in inflammation and cancer. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of cell cycle arrest and apoptosis in cancer cells, and the promotion of plant growth and stress tolerance. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has also been shown to reduce oxidative stress and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has several advantages for lab experiments, including its high yield and purity, its versatility in various research applications, and its low toxicity. However, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide also has some limitations, such as its limited solubility in water and its potential instability in certain conditions.

Future Directions

There are several future directions for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide research, including the development of novel N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide analogs with improved efficacy and selectivity, the investigation of the molecular mechanisms underlying N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide's effects, and the exploration of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide's potential applications in other fields, such as material science and environmental science. Furthermore, the development of new methods for the synthesis and purification of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide could further enhance its potential for scientific research.
In conclusion, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide is a promising chemical compound that has shown potential in various scientific research applications, including as an anti-inflammatory agent, an antitumor agent, and a plant growth regulator. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide's mechanism of action involves the modulation of various signaling pathways, and it has several biochemical and physiological effects. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has advantages and limitations for lab experiments, and there are several future directions for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide research.

Synthesis Methods

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide can be synthesized through several methods, including the reaction of 4-chloro-2-picoline with tetrahydro-2H-pyran-4-carboxylic acid, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 4-chloro-2-picoline with tetrahydro-2H-pyran-4-carboxamide, followed by the reaction with hydrazine hydrate. These methods have been optimized to produce N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide in high yield and purity.

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has shown potential in various scientific research applications, including as an anti-inflammatory agent, an antitumor agent, and a plant growth regulator. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in vitro and in vivo. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, such as breast cancer and lung cancer. Furthermore, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide has been shown to promote plant growth and improve stress tolerance in plants.

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(13-3-1-2-6-15-13)17-11-9-16-18(10-11)12-4-7-20-8-5-12/h1-3,6,9-10,12H,4-5,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKXNHSVRTRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide

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